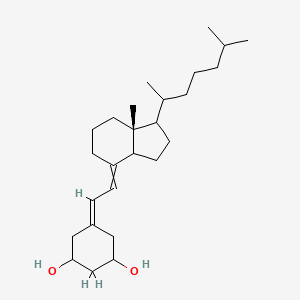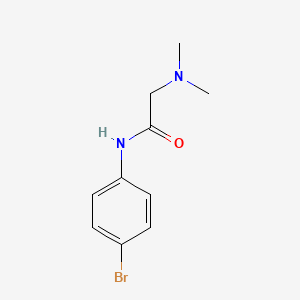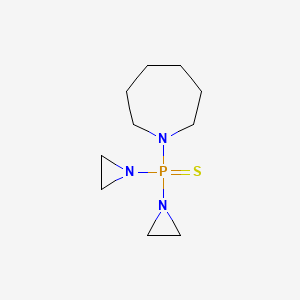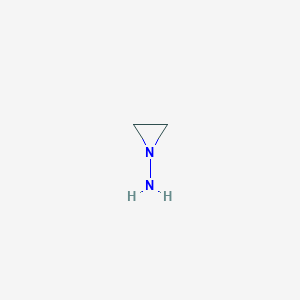
Aziridin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aziridin-1-amine is an organic compound that features a three-membered ring containing nitrogen. This structure is known as an aziridine ring, which is characterized by significant ring strain due to its small size. This compound is a colorless, volatile liquid that is highly reactive and toxic.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Aziridin-1-amine can be synthesized through several methods. One common approach involves the reaction of primary amines with alkenes under basic conditions. This method typically requires the formation of a dicationic intermediate, which then undergoes aziridination . Another method involves the use of electrophilic nitrogen sources, such as iminoiodinane or organoazide, to transform alkenes into aziridines .
Industrial Production Methods
Industrially, this compound is produced from aminoethanol via two related routes. The Nippon Shokubai process employs an oxide catalyst and high temperatures to dehydrate aminoethanol. Alternatively, the Wenker synthesis converts aminoethanol to the sulfate ester, which then undergoes base-induced sulfate elimination .
Analyse Des Réactions Chimiques
Types of Reactions
Aziridin-1-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form aziridine N-oxides.
Reduction: Reduction reactions can convert this compound to ethylenediamine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products
The major products formed from these reactions include aziridine N-oxides, ethylenediamine, and various amine derivatives depending on the nucleophile used .
Applications De Recherche Scientifique
Aziridin-1-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of aziridin-1-amine involves its high reactivity due to the ring strain in the aziridine ring. This strain makes the compound prone to ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including nucleophiles such as DNA and proteins, potentially leading to biological effects such as cytotoxicity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azetidine: Another three-membered nitrogen-containing ring, but with a four-membered ring structure.
Ethylene oxide: A three-membered ring containing oxygen instead of nitrogen.
Cyclopropane: A three-membered carbon ring with similar ring strain.
Uniqueness
Aziridin-1-amine is unique due to its nitrogen-containing three-membered ring, which imparts distinct reactivity and potential biological activity. Unlike azetidine, which has a larger ring, this compound’s smaller ring size results in greater ring strain and reactivity. Compared to ethylene oxide and cyclopropane, the presence of nitrogen in this compound allows for different types of chemical interactions and applications .
Propriétés
Numéro CAS |
1721-30-8 |
|---|---|
Formule moléculaire |
C2H6N2 |
Poids moléculaire |
58.08 g/mol |
Nom IUPAC |
aziridin-1-amine |
InChI |
InChI=1S/C2H6N2/c3-4-1-2-4/h1-3H2 |
Clé InChI |
RLFFLEZFARXFQF-UHFFFAOYSA-N |
SMILES canonique |
C1CN1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10H-[1,4]Oxazino[4,3-a]benzimidazole](/img/structure/B14762634.png)
![2H-Phenanthro[9,10-d][1,3,2]dioxaphosphole](/img/structure/B14762640.png)

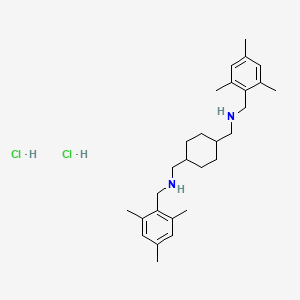
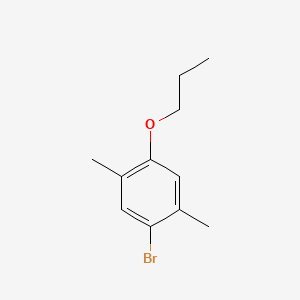
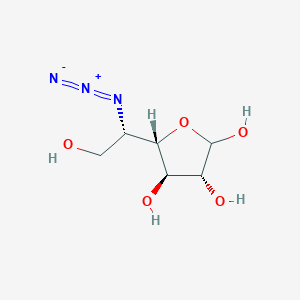
![Tert-butyl (1R,5S)-3-(2-chloropyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14762669.png)
![(E)-N'-(9-((1S,3R,4R,7S)-7-hydroxy-1-(hydroxymethyl)-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)-N,N-dimethylformimidamide](/img/structure/B14762671.png)

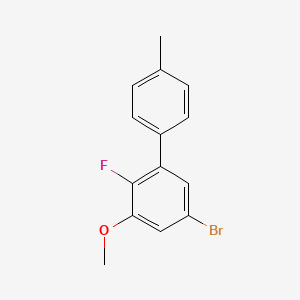
![Methyl 5-amino-3'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14762688.png)
